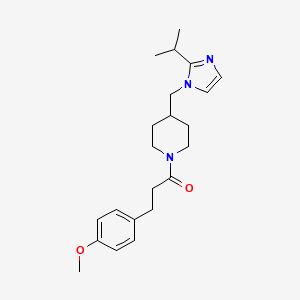

1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

描述

属性

IUPAC Name |

3-(4-methoxyphenyl)-1-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-17(2)22-23-12-15-25(22)16-19-10-13-24(14-11-19)21(26)9-6-18-4-7-20(27-3)8-5-18/h4-5,7-8,12,15,17,19H,6,9-11,13-14,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSLGHDTLMFMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic molecule notable for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C23H34N4O2

- Molecular Weight : 398.55 g/mol

- CAS Number : 1396573-64-0

The structure includes key functional groups such as:

- An imidazole ring , known for its role in biological systems.

- A piperidine moiety , which contributes to the compound's pharmacological properties.

- A methoxyphenyl group , enhancing lipophilicity and potential receptor interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including receptors involved in cellular signaling pathways. The imidazole and piperidine components are particularly significant due to their established roles in modulating neurotransmitter systems and other biochemical processes.

Potential Biological Effects

- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties, suggesting that this compound may also possess similar effects against certain pathogens .

- CNS Activity : The imidazoline receptor interactions hint at potential applications in treating neurological disorders .

- Analgesic Effects : Piperidine derivatives are often associated with analgesic properties, indicating that this compound could be explored for pain management.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Pharmacological Applications

The unique combination of structural features suggests that this compound may be suitable for various pharmacological applications, including:

- Development of new antimicrobial agents.

- Exploration as a CNS-active drug.

- Investigation as a potential analgesic.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several imidazole- and piperidine-containing derivatives:

Key Observations :

- Imidazole Derivatives: The target compound and compound (I) both utilize imidazole as a core heterocycle. However, the substitution at the 2-position (isopropyl vs.

- Piperidine vs. Pyridine: Unlike I-BET469, which contains a pyridinone ring, the target compound’s piperidine moiety may confer greater conformational flexibility, impacting target selectivity .

- Methoxy Group : The 4-methoxyphenyl group in the target compound contrasts with the morpholine in I-BET469, suggesting divergent solubility and pharmacokinetic profiles .

Research Findings and Implications

- Activity Prediction : The methoxyphenyl group may enhance blood-brain barrier penetration compared to I-BET469’s morpholine, positioning the target compound for CNS applications .

常见问题

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the piperidine and imidazole moieties. Key steps include:

- Nucleophilic substitution for coupling the imidazole and piperidine groups under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Schlenk techniques for moisture-sensitive reactions involving the methoxyphenyl propanone moiety .

- Catalytic optimization : Use of palladium or copper catalysts for cross-coupling reactions to improve regioselectivity and yield .

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization to achieve >95% purity. Monitor intermediates via TLC or HPLC .

Q. How should researchers characterize the structural features of this compound?

Methodological Answer:

- Spectroscopy :

- NMR (¹H/¹³C) : Assign peaks to confirm the imidazole N-alkylation, piperidine substitution, and methoxyphenyl groups. Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- FT-IR : Verify carbonyl (C=O) stretching at ~1680 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹ .

- Crystallography : Grow single crystals via slow evaporation (solvent: methanol/ethyl acetate) for X-ray diffraction. Analyze bond angles and packing interactions, particularly for the imidazole-piperidine linkage .

Q. What initial biological screening approaches are recommended?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

Advanced Research Questions

Q. How can contradictory data regarding biological activity across studies be resolved?

Methodological Answer:

- Standardize protocols : Ensure consistent cell lines, culture conditions, and compound concentrations. Use ISO-certified reagents .

- Dose-response curves : Perform 8-point dilutions (0.1–100 µM) to assess potency thresholds. Replicate experiments across independent labs .

- Meta-analysis : Compare structural analogs (e.g., substituent effects on imidazole) to identify activity trends. Cross-reference PubChem BioAssay data .

Q. What strategies are effective in studying interactions with enzymes/receptors?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip to measure binding kinetics (kₐₙ, kₒff) .

- Molecular docking : Use AutoDock Vina to model ligand-receptor interactions. Focus on hydrogen bonding with the imidazole nitrogen and hydrophobic contacts with the piperidine ring .

- Mutagenesis : Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues .

Q. What computational methods predict pharmacokinetics and toxicity?

Methodological Answer:

- ADMET prediction : Use SwissADME to assess solubility (LogP), bioavailability (Lipinski’s Rule of Five), and cytochrome P450 interactions .

- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity. Validate with Ames test (e.g., S. typhimurium TA98/TA100 strains) .

- MD simulations : Run GROMACS for 100 ns to study membrane permeability (e.g., POPC lipid bilayers) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。